molecular formula C21H22BrN5OS B374403 N'-{[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide

N'-{[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide

Cat. No.: B374403
M. Wt: 472.4g/mol
InChI Key: PLTXBVOBOWRFRU-FOKLQQMPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-{(E)-[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a bromophenyl group, a pyrrole ring, and a dimethylpyrimidinylsulfanyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

The synthesis of N’-{(E)-[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide typically involves multiple steps. One common method includes the condensation of 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Chemical Reactions Analysis

N’-{(E)-[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-{(E)-[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{(E)-[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N’-{(E)-[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide can be compared with other similar compounds, such as:

  • N’-[(E)-1-(3-bromophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl}acetohydrazide

Properties

Molecular Formula

C21H22BrN5OS

Molecular Weight

472.4g/mol

IUPAC Name

N-[(E)-[1-(3-bromophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C21H22BrN5OS/c1-13-8-14(2)25-21(24-13)29-12-20(28)26-23-11-17-9-15(3)27(16(17)4)19-7-5-6-18(22)10-19/h5-11H,12H2,1-4H3,(H,26,28)/b23-11+

InChI Key

PLTXBVOBOWRFRU-FOKLQQMPSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=C(N(C(=C2)C)C3=CC(=CC=C3)Br)C)C

SMILES

CC1=CC(=NC(=N1)SCC(=O)NN=CC2=C(N(C(=C2)C)C3=CC(=CC=C3)Br)C)C

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NN=CC2=C(N(C(=C2)C)C3=CC(=CC=C3)Br)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.